5-Methoxybenzo[d]isoxazole-3-carbonitrile
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Overview
Description
5-Methoxybenzo[d]isoxazole-3-carbonitrile is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzo[d]isoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted benzaldehydes with hydroxylamine to form oximes, followed by cyclization using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction conditions often require refluxing in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize cost-effectiveness, yield optimization, and environmental considerations. Catalysts such as copper (I) or ruthenium (II) may be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxybenzo[d]isoxazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: 5-Methoxybenzo[d]isoxazole-3-carboxylic acid.
Reduction: 5-Methoxybenzo[d]isoxazole-3-amine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
5-Methoxybenzo[d]isoxazole-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methoxybenzo[d]isoxazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
- 5-Methoxybenzo[d]isoxazole-3-carboxylic acid
- 3-Methyl-5-isoxazolecarbonitrile
- 5-Methyl-3-isoxazolecarbonitrile
Comparison: 5-Methoxybenzo[d]isoxazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. For example, the presence of a methoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes .
Properties
IUPAC Name |
5-methoxy-1,2-benzoxazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-12-6-2-3-9-7(4-6)8(5-10)11-13-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGNHBKPFZWCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)ON=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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